molecular formula C24H26O6 B095915 3-Isomangostin CAS No. 19275-46-8

3-Isomangostin

Cat. No.: B095915
CAS No.: 19275-46-8
M. Wt: 410.5 g/mol
InChI Key: KJCDBAVVDILRMP-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

3-Isomangostin is a potent inhibitor of MutT homolog 1 (MTH1) . MTH1 is an enzyme that prevents the incorporation of oxidized nucleoside triphosphates into DNA, thereby protecting the nucleotide pool from oxidative stress . In addition to MTH1, this compound also inhibits aldose reductase and acetylcholinesterase .

Mode of Action

This compound interacts with its targets by binding to their active sites. For instance, it binds to the active site of MTH1, inhibiting its activity . This interaction results in the prevention of the incorporation of oxidized nucleoside triphosphates into DNA .

Biochemical Pathways

The inhibition of MTH1 by this compound affects the pathway responsible for protecting the nucleotide pool from oxidative stress . By inhibiting aldose reductase, it impacts the polyol pathway, which plays a role in diabetic complications . The inhibition of acetylcholinesterase affects the cholinergic system, which is involved in numerous physiological functions .

Pharmacokinetics

Its solubility in various organic solvents such as ethanol and dichloromethane suggests that it may have good bioavailability

Result of Action

The inhibition of MTH1 by this compound can lead to the incorporation of oxidized nucleoside triphosphates into DNA, potentially causing DNA damage . Its inhibition of aldose reductase and acetylcholinesterase can impact various physiological functions, including those related to diabetic complications and the cholinergic system .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature and pH conditions Additionally, its efficacy may be influenced by the presence of other compounds or drugs in the system

Biochemical Analysis

Biochemical Properties

3-Isomangostin has been found to interact with several enzymes and proteins. It is an inhibitor of mutT homolog 1 (MTH1) with an IC50 value of 52 nM . Additionally, this compound also inhibits aldose reductase (IC50 = 3.48 µM), and acetylcholinesterase (AChE; IC50 = 2.36 µg/ml) . These interactions suggest that this compound plays a significant role in biochemical reactions.

Cellular Effects

The effects of this compound on cells are diverse. It has been found to inhibit the growth of Plasmodium falciparum strains in isolated and infected red blood cells . It also reduces the viability of certain cell types . These findings suggest that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to enzymes such as MTH1 and aldose reductase, inhibiting their activity . This binding interaction with biomolecules leads to changes in gene expression and cellular functions.

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound under normal conditions .

Metabolic Pathways

Given its interactions with enzymes such as MTH1 and aldose reductase, it is likely that this compound is involved in several metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: : 3-Isomangostin can be synthesized through various organic synthesis methods. One common approach involves the use of starting materials such as 3-indole ketone and β-diphenylethylamine. The synthesis typically involves a series of reactions, including condensation, cyclization, and oxidation[2][2].

Industrial Production Methods: : Industrial production of this compound often involves extraction from the pericarp of Garcinia mangostana. The extraction process includes solvent extraction using organic solvents like ethanol, methanol, or chloroform, followed by purification through chromatographic techniques[2][2].

Chemical Reactions Analysis

Types of Reactions: : 3-Isomangostin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : 3-Isomangostin is unique due to its selective inhibition of enzymes like acetylcholinesterase and aldose reductase, as well as its diverse biological activities, including antiplasmodial and anticancer effects .

Properties

IUPAC Name

5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)-3,4-dihydropyrano[3,2-b]xanthen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O6/c1-12(2)6-7-14-19-17(10-15(25)23(14)28-5)29-18-11-16-13(8-9-24(3,4)30-16)21(26)20(18)22(19)27/h6,10-11,25-26H,7-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCDBAVVDILRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC(CC4)(C)C)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317245
Record name 3-Isomangostin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Isomangostin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19275-46-8
Record name 3-Isomangostin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19275-46-8
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Record name 3-Isomangostin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19275-46-8
Source European Chemicals Agency (ECHA)
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Record name 3-Isomangostin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RCN2CT95D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 3-Isomangostin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

155 - 160 °C
Record name 3-Isomangostin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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